

2-Diazopropane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-diazopropane**

Cat. No.: **B1615991**

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Abstract: **2-Diazopropane** ($C_3H_6N_2$) is a volatile and highly reactive diazoalkane. Primarily utilized in organic synthesis as a precursor to the gem-dimethyl carbene, it is a potent reagent for the construction of cyclopropane rings and other heterocyclic systems through 1,3-dipolar cycloaddition reactions.^{[1][2]} Its utility is, however, counterbalanced by its inherent instability and potential toxicity, necessitating specialized handling procedures.^[1] This guide provides an in-depth overview of the core physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and key applications for researchers in organic chemistry and drug development.

Physical and Spectroscopic Properties

2-Diazopropane is a gas at room temperature and is typically prepared and used as a dilute solution in a solvent like diethyl ether.^[2] It is characterized by its high reactivity and thermal instability. The compound's decay in solution follows first-order kinetics, with a reported half-life of approximately three hours at 0°C.^[1]

Physical Data

The known physical properties of **2-diazopropane** are summarized in the table below. Data is limited due to the compound's instability.

Property	Value	Reference
Molecular Formula	C ₃ H ₆ N ₂	[3][4]
Molecular Weight	70.09 g/mol	[5]
Appearance	Gas at room temperature; typically used as a solution in ether	[2]
Boiling Point	-31.2 °C (at 14 Torr)	[3]
Density	0.8389 g/cm ³	[3]
Ionization Potential	7.88 eV	[6]
Stability	Half-life (t _{1/2}) = 3 hours at 0°C	[1]

Spectroscopic Data

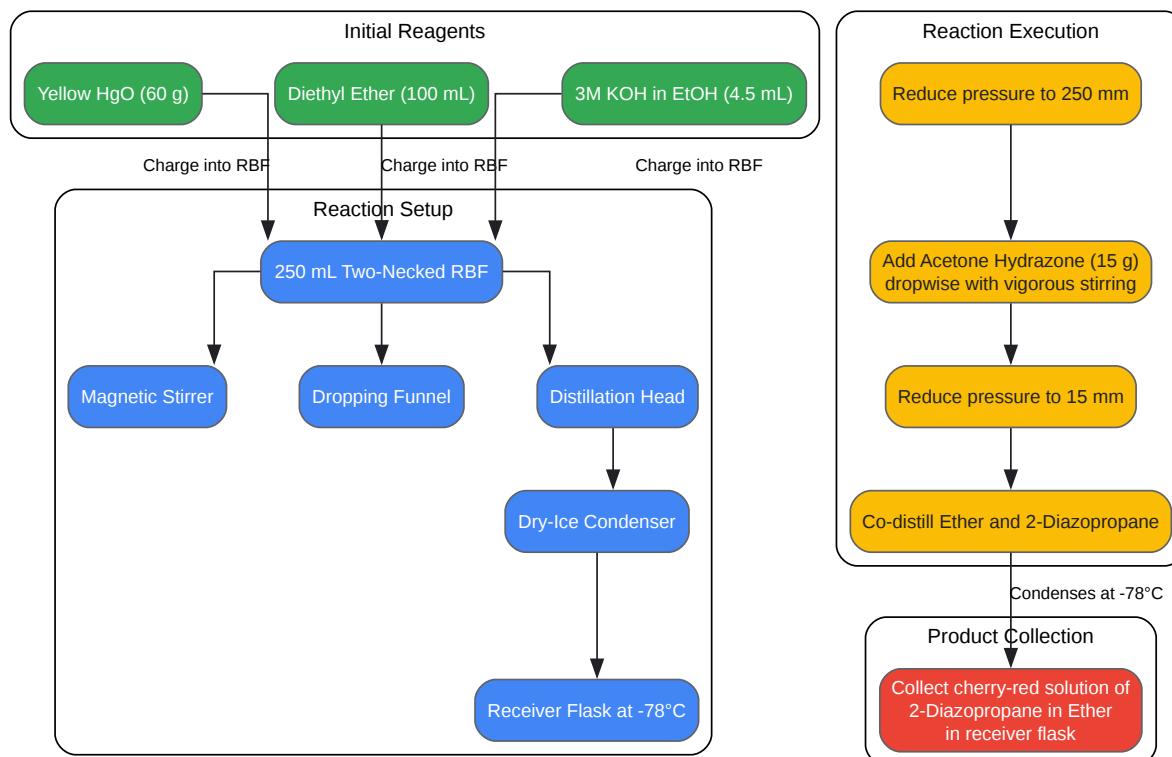
Detailed experimental spectra for **2-diazopropane** are not widely available in the literature, likely due to its high reactivity and instability, which complicates isolation and analysis. However, characteristic spectral features can be predicted based on its structure and data from analogous diazo compounds.

Spectrum Type	Predicted/Observed Features	Reference/Rationale
UV-Visible	$\lambda_{\text{max}} \approx 500 \text{ nm}$ (in ether)	[1]
Infrared (IR)	Strong, sharp $\text{N}\equiv\text{N}$ stretch at $\sim 2050\text{-}2100 \text{ cm}^{-1}$	Based on characteristic diazo group absorption.
^1H NMR	Singlet at $\delta \approx 1.2\text{-}1.5 \text{ ppm}$ (6H)	The six methyl protons are chemically equivalent. The exact shift is an estimate. Direct NMR is challenging due to instability. [7]
^{13}C NMR	Two signals expected: $\text{C}(\text{CH}_3)_2$ at $\delta \approx 20\text{-}30 \text{ ppm}$ and $\text{C}=\text{N}_2$ at $\delta \approx 40\text{-}60 \text{ ppm}$	Two unique carbon environments: the two equivalent methyl carbons and the central diazo carbon.

Synthesis of 2-Diazopropane

The most reliable and widely cited method for the preparation of **2-diazopropane** is the base-catalyzed oxidation of acetone hydrazone with yellow mercury(II) oxide. The following protocol is adapted from Organic Syntheses.[\[1\]](#)

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **2-diazopropane**.

Detailed Protocol

Caution: **2-Diazopropane** is volatile, presumably toxic, and potentially explosive. This procedure must be performed in a well-ventilated fume hood behind a safety screen. All glassware should be inspected for cracks, and ground-glass joints should be avoided where possible to minimize friction.[\[1\]](#)

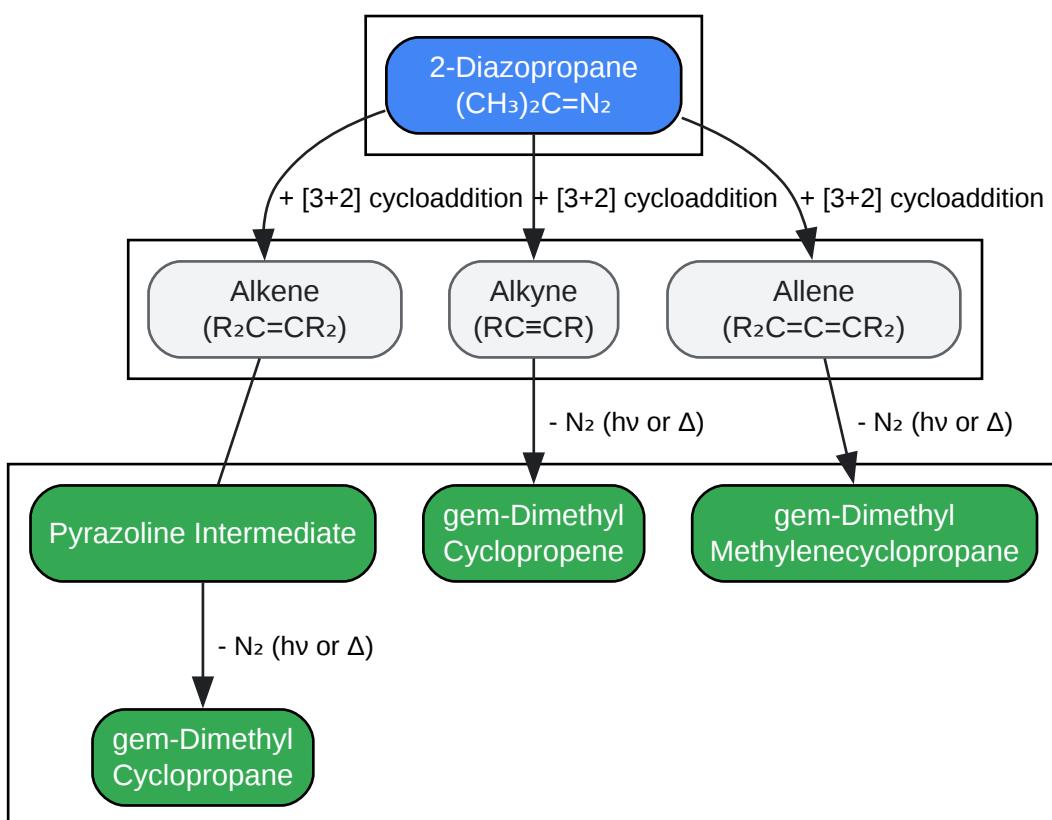
- Apparatus Setup: A 250 mL two-necked, round-bottomed flask is placed in a room-temperature water bath and equipped with a magnetic stirrer, a dropping funnel, and a distillation head fitted with a thermometer. The distillation head is connected via a dry-ice/acetone condenser to a receiver flask cooled to -78°C.
- Charging the Flask: The reaction flask is charged with yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide in ethanol (4.5 mL).
[\[1\]](#)
- Reaction Initiation: The pressure in the system is reduced to approximately 250 mm Hg. With vigorous stirring, freshly distilled acetone hydrazone (15 g, 0.21 mol) is added dropwise from the dropping funnel. The boiling of the ether under reduced pressure provides sufficient cooling.
[\[1\]](#)
- Distillation and Collection: After the addition is complete, the pressure is further reduced to 15 mm Hg. **2-Diazopropane** co-distills with the ether and is collected in the cooled receiver as a cherry-red solution. The yield is typically between 70-90%.
[\[1\]](#)
- Storage and Quantification: The resulting ether solution of **2-diazopropane** is highly unstable and should be used immediately. Its concentration (typically around 2 M) can be determined spectrometrically by its visible absorption band at 500 nm or through nitrogen evolution upon quenching with acetic acid.
[\[1\]](#)

Chemical Reactivity and Applications

2-Diazopropane is a valuable reagent for generating the gem-dimethyl carbene intermediate, which readily participates in cycloaddition reactions. Its primary application is in the synthesis of gem-dimethyl substituted cyclopropanes and related heterocyclic compounds.
[\[1\]](#)
[\[8\]](#)

Key Reaction Pathways

The most common transformations involving **2-diazopropane** are 1,3-dipolar additions to unsaturated systems. The initial adducts, pyrazolines, can subsequently be photolyzed or thermolyzed to extrude nitrogen gas and form the final cyclopropane product.
[\[1\]](#)



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Caption: Key cycloaddition reactions of **2-diazopropane**.

These reactions are fundamental in synthetic chemistry for creating sterically hindered three-membered rings, which are valuable motifs in pharmaceuticals and natural products. The orientation of the addition can be sensitive to steric effects on the substrate.[\[1\]](#)

Handling and Safety Precautions

2-Diazopropane is an energetic compound with significant hazards. Its handling requires strict safety protocols.

- **Toxicity and Volatility:** The compound is volatile and presumed to be highly toxic. All manipulations must be conducted in a certified chemical fume hood.[\[1\]](#)
- **Explosion Hazard:** Like its homolog diazomethane, **2-diazopropane** is explosive, especially in the neat, gaseous, or solid state. It is sensitive to shock, friction (e.g., ground-glass joints),

and high temperatures.[7] It should always be handled as a dilute solution.

- **Decomposition:** The compound decomposes, releasing nitrogen gas. This can lead to pressure buildup in sealed containers. Solutions should be kept cold ($\leq 0^{\circ}\text{C}$) and used promptly after preparation.[1]
- **Quenching:** Excess **2-diazopropane** should be quenched carefully by the slow addition of a proton source, such as acetic acid, in a well-ventilated area.

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